3-Oxa-6-azabicyclo[3.1.0]hexane

Physicochemical profiling Medicinal chemistry Preformulation

3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) is a bicyclic heterocycle containing an oxygen atom in the three-membered oxirane ring and a nitrogen atom in the aziridine ring, with the molecular formula C4H7NO and a molecular weight of 85.10 g/mol. This rigid, conformationally constrained scaffold exhibits a density of 1.141 g/cm³, a boiling point of 130.7°C at 760 mmHg, and a flash point of 33.4°C.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 5834-36-6
Cat. No. B1624197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-6-azabicyclo[3.1.0]hexane
CAS5834-36-6
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESC1C2C(N2)CO1
InChIInChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2
InChIKeyNGXORXSKEIVRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) – Key Physicochemical and Structural Identifiers for Scientific Procurement


3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) is a bicyclic heterocycle containing an oxygen atom in the three-membered oxirane ring and a nitrogen atom in the aziridine ring, with the molecular formula C4H7NO and a molecular weight of 85.10 g/mol . This rigid, conformationally constrained scaffold exhibits a density of 1.141 g/cm³, a boiling point of 130.7°C at 760 mmHg, and a flash point of 33.4°C [1]. The compound is commercially available as a liquid with a typical purity of 91–95% and is supplied with storage recommendations at −10°C [2]. Its strained bicyclic framework and the presence of both oxygen and nitrogen heteroatoms render it a versatile building block for medicinal chemistry and organic synthesis.

3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) – Why Aza-Only Bicyclo[3.1.0]hexane Analogs Cannot Be Substituted


The replacement of the oxygen atom in 3-oxa-6-azabicyclo[3.1.0]hexane with a carbon atom (as in 3-azabicyclo[3.1.0]hexane or 6-azabicyclo[3.1.0]hexane) fundamentally alters key physicochemical properties and chemical reactivity. The introduction of the electronegative oxygen atom increases the density by approximately 14% (1.141 vs. 1.0 g/cm³) and raises the boiling point by ~8°C [1][2]. More critically, the polar surface area (PSA) expands from 12–22 Ų in the aza-only analogs to 31.17 Ų in the oxa-aza variant [3]. These changes significantly influence passive membrane permeability, hydrogen-bonding capacity, and metabolic stability in drug design contexts. Furthermore, the oxygen atom provides a unique site for regioselective ring-opening reactions that are not accessible in the all‑carbon or nitrogen‑only bicyclo[3.1.0]hexane frameworks [4]. Consequently, substituting 3-oxa-6-azabicyclo[3.1.0]hexane with a structurally similar aza analog cannot replicate the same physicochemical profile, reactivity, or biological performance in downstream applications.

3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) – Quantitative Differentiation Against Closest Analogs


Increased Density and Boiling Point Relative to Aza‑Only Bicyclo[3.1.0]hexane Analogs

3-Oxa-6-azabicyclo[3.1.0]hexane exhibits a density of 1.141 g/cm³ and a boiling point of 130.7°C at 760 mmHg [1]. In comparison, the structurally analogous 3-azabicyclo[3.1.0]hexane and 6-azabicyclo[3.1.0]hexane both possess a density of 1.0±0.1 g/cm³ and a boiling point of 122.5±8.0°C at 760 mmHg [2][3]. The oxygen atom in the oxa-aza scaffold increases the density by approximately 14% and raises the boiling point by roughly 8°C.

Physicochemical profiling Medicinal chemistry Preformulation

Elevated Polar Surface Area and Distinct LogD Profile Impacting Permeability and Oral Bioavailability Predictions

The topological polar surface area (tPSA) of 3-oxa-6-azabicyclo[3.1.0]hexane is 31.17 Ų [1], which is substantially larger than the tPSA values of 12 Ų for 3-azabicyclo[3.1.0]hexane [2] and 22 Ų for 6-azabicyclo[3.1.0]hexane [3]. This 160% increase (relative to 3‑azabicyclo[3.1.0]hexane) and 42% increase (relative to 6‑azabicyclo[3.1.0]hexane) directly influence predicted membrane permeability. Additionally, the oxygen atom shifts the ACD/LogD (pH 7.4) from −2.39 (3‑aza) and −0.51 (6‑aza) to an estimated more negative value for the oxa‑aza analog, enhancing aqueous solubility but potentially reducing passive diffusion.

Drug design ADME Medicinal chemistry

Stereospecific Synthetic Access from Common Diol Intermediate Enabling Divergent Heterocycle Construction

An efficient, stereospecific intramolecular cyclopropanation of diazoacetates derived from a common cinnamyl alcohol–based diol intermediate enables the synthesis of 3-oxa-6-azabicyclo[3.1.0]hexane alongside its aza and thia congeners [1]. This methodology demonstrates that the oxa‑aza scaffold can be accessed with the same stereochemical control as the other heterocycles, yet the presence of the oxygen atom imparts distinct electronic and steric properties that influence subsequent derivatization. The oxa variant exhibits a different ring‑strain energy profile compared to the aza analog, which affects the regioselectivity of ring‑opening reactions [2].

Synthetic methodology Cyclopropanation Conformationally constrained heterocycles

Scaffold-Dependent Enzyme Inhibition: L‑Pipecolate Oxidase Activity of a 6‑Oxa‑3‑aza Derivative

A derivative of the oxa‑azabicyclo[3.1.0]hexane scaffold, (1R,2S,5S)-6-oxa-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid, exhibits an IC₅₀ of 200,000 nM against L‑pipecolate oxidase isolated from rhesus monkey liver [1]. While the potency is modest, it demonstrates that the oxa‑aza core can engage biological targets. In contrast, the 3‑azabicyclo[3.1.0]hexane scaffold has been optimized to yield potent μ‑opioid receptor ligands [2], highlighting that subtle structural modifications—such as replacing a carbon with oxygen—drastically alter target selectivity and potency.

Enzyme inhibition Chemical biology Target engagement

3-Oxa-6-azabicyclo[3.1.0]hexane (CAS 5834-36-6) – Evidence-Based Application Scenarios for Research and Industrial Procurement


Conformationally Constrained Fragment for Drug Discovery Campaigns

The elevated polar surface area (31.17 Ų) and distinct LogD profile of 3-oxa-6-azabicyclo[3.1.0]hexane [1] make it an ideal fragment for designing drug candidates with tailored ADME properties. Its rigid bicyclic framework reduces conformational entropy, which can enhance binding affinity and selectivity when incorporated into lead compounds. Medicinal chemists seeking to improve aqueous solubility or to modulate blood–brain barrier penetration should select this scaffold over the less polar aza‑only analogs [2].

Synthesis of Oxazolidinone Antibacterials via Stereospecific Cyclopropanation

The stereospecific synthetic route to 3-oxa-6-azabicyclo[3.1.0]hexane from a common diol intermediate [3] enables the efficient preparation of conformationally constrained oxazolidinone antibacterials. The oxygen atom in the bicyclic core mimics the oxazolidinone ring system, providing a rigid template that can improve target engagement and reduce off‑target effects. This methodology is particularly valuable for process chemists developing scalable routes to novel antibacterial agents.

Regioselective Ring-Opening Reactions for Diversifying Heterocyclic Libraries

The strained oxirane ring in 3-oxa-6-azabicyclo[3.1.0]hexane undergoes regioselective ring‑opening with nucleophiles [4], generating functionalized amino alcohols or ethers that are inaccessible from the aza‑only bicyclo[3.1.0]hexane analogs. This reactivity is exploited in parallel synthesis and fragment‑based drug discovery to rapidly expand chemical space and to introduce orthogonal functional handles for further derivatization [5].

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